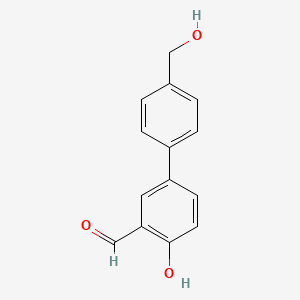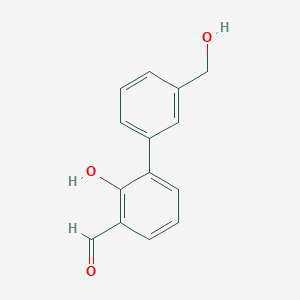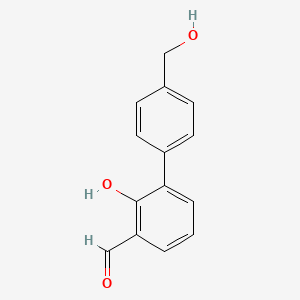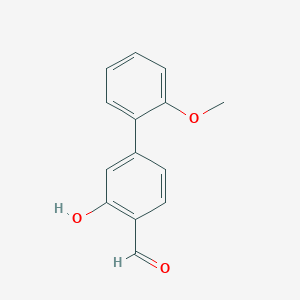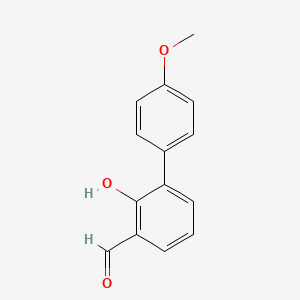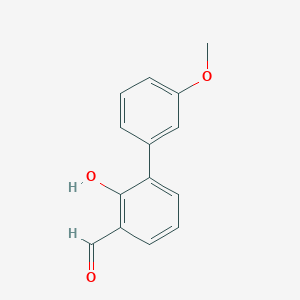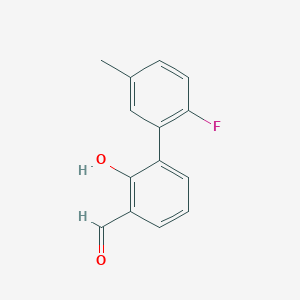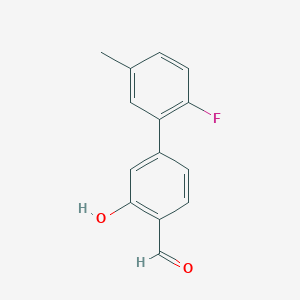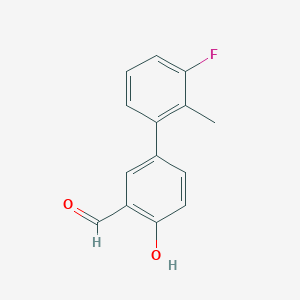
4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95%
Descripción general
Descripción
4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95%, also known as FMF, is a phenol derivative with a wide range of applications in scientific research. It is a colorless solid with a melting point of 45-48 °C and a boiling point of 170-171 °C. FMF is used in a variety of biochemical and physiological experiments, as it has been found to have a number of unique properties that make it useful for laboratory research.
Aplicaciones Científicas De Investigación
4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has a number of applications in scientific research. It is used in the synthesis of a variety of compounds, such as fluorinated aromatic compounds and heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is used in the synthesis of a variety of polymers, such as polyurethanes, polyamides, and polyesters.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition is thought to be the result of the binding of 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% to the active site of these enzymes, thus preventing their activity. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been found to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-tumor properties. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been found to inhibit the activity of certain enzymes, such as COX-2 and LOX. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been found to have a number of other effects, such as inhibition of platelet aggregation, inhibition of angiogenesis, and inhibition of the activity of certain enzymes involved in the metabolism of lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and availability. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is relatively easy to synthesize, and its synthesis can be scaled up for larger experiments. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been found to have a number of unique properties that make it useful for laboratory research.
However, there are also some limitations to using 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments. For example, the mechanism of action of 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is not yet fully understood, and its effects on humans are not yet known. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is a highly reactive compound, and precautions must be taken to protect laboratory personnel from exposure to the compound.
Direcciones Futuras
There are a number of potential future directions for research on 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95%. For example, further research could be conducted to better understand the mechanism of action of 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% and its effects on humans. Additionally, further research could be conducted to explore the potential for 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% to be used in therapeutic applications. Furthermore, further research could be conducted to explore the potential for 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% to be used as a starting material for the synthesis of other compounds. Finally, further research could be conducted to explore the potential for 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% to be used in the synthesis of polymers.
Métodos De Síntesis
4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is synthesized via a two-step process. The first step involves the reaction of 3-fluoro-2-methylphenol with formaldehyde in the presence of a basic catalyst, such as sodium hydroxide. This reaction yields the desired product, 4-(3-fluoro-2-methylphenyl)-2-formylphenol. The second step involves the purification of the product by recrystallization, which is done by adding a solvent such as ethanol to the reaction mixture and cooling it to a low temperature. The product can then be collected by filtration and dried.
Propiedades
IUPAC Name |
5-(3-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-12(3-2-4-13(9)15)10-5-6-14(17)11(7-10)8-16/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQYMYXQWQJRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685089 | |
| Record name | 3'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-2-methylphenyl)-2-formylphenol | |
CAS RN |
1262003-18-8 | |
| Record name | 3'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





